molecular formula C4H6ClN3S B1383390 1,3-Thiazole-5-carboximidamide hydrochloride CAS No. 1790156-03-4

1,3-Thiazole-5-carboximidamide hydrochloride

Cat. No. B1383390
M. Wt: 163.63 g/mol
InChI Key: BPTGSJATKXPPEN-UHFFFAOYSA-N
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Description

1,3-Thiazole-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C4H6ClN3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of 1,3-Thiazole-5-carboximidamide hydrochloride consists of a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . The compound has a molecular weight of 163.63 .

It is stored at room temperature .

Scientific Research Applications

Cancer Treatment Research

1,3-Thiazole-5-carboximidamide hydrochloride has been studied for its potential in cancer treatment. Chirigos et al. (1975) found that L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, related to 1,3-Thiazole-5-carboximidamide, showed a significantly higher percentage of long-term leukemic-free survivors in a murine leukemia model when used with 1,3-bis(2-chloroethyl)-1-nitrosourea. This effect may be due to the immunostimulatory activity of the drug (Chirigos, Fuhrman, & Pryor, 1975).

Antimicrobial Activity

Compounds related to 1,3-Thiazole-5-carboximidamide hydrochloride have shown antimicrobial properties. For instance, synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides revealed that some synthesized compounds exhibited antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Synthesis of Bioactive Substances

1,3-Thiazole derivatives, including those similar to 1,3-Thiazole-5-carboximidamide hydrochloride, are of interest in synthesizing bioactive substances. Sinenko et al. (2016) highlighted the potential of these compounds in generating new derivatives with possible bioactive properties (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).

Cardioprotective Activity

Some 1,3-Thiazole derivatives demonstrate cardioprotective effects. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and found that these compounds showed a moderate to high cardioprotective effect, with one compound, in particular, exhibiting significant activity (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).

Synthesis of Heterocyclic Compounds

1,3-Thiazole-5-carboximidamide hydrochloride and related compounds are used in the synthesis of diverse heterocyclic compounds. The synthesis of azolyl carboximidamides, which include thiazolyl substitutes, have been explored for applications in catalysis and as ligands for metal complexation (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-thiazole-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-7-2-8-3;/h1-2H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTGSJATKXPPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazole-5-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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